3-Methyl-5-isoxazolecarbohydrazide

描述

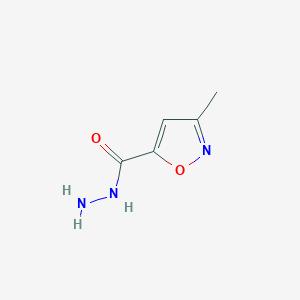

3-Methyl-5-isoxazolecarbohydrazide is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-isoxazolecarbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of 5-phenylisoxazole-3-carbohydrazide with hydrazine hydrate in refluxing methanolic conditions for 3-5 hours . This reaction yields the desired carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions

3-Methyl-5-isoxazolecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the hydrazide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .

科学研究应用

Chemical Properties and Mechanism of Action

3-Methyl-5-isoxazolecarbohydrazide contains an isoxazole ring, which is known for its diverse reactivity. The compound acts primarily through immunosuppressive mechanisms, influencing cellular signaling pathways and gene expression. Its interactions with enzymes can lead to both inhibition and activation, making it a valuable compound in biochemical research .

Medicinal Chemistry

- Anti-inflammatory and Anticancer Potential : Research indicates that this compound exhibits anti-inflammatory properties, which can be harnessed for treating autoimmune diseases. Its derivatives have shown promise in inhibiting tumor growth in various cancer cell lines .

- Immunomodulatory Effects : In vitro studies have demonstrated the compound's ability to modulate immune responses, particularly affecting B and T lymphocyte subsets . This suggests potential applications in therapies for autoimmune disorders.

Neuroprotective Applications

- Recent studies have highlighted the neuroprotective effects of isoxazole derivatives, including this compound. These compounds have been explored as multitarget-directed ligands (MTDLs) for Alzheimer's disease, targeting multiple mechanisms involved in neurodegeneration .

Synthesis of Heterocyclic Compounds

- As a building block in organic synthesis, this compound is utilized to create more complex heterocyclic compounds. Its derivatives are being investigated for their pharmacological properties, including analgesic and antibacterial activities .

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism by which 3-Methyl-5-isoxazolecarbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or signaling pathways in cells .

相似化合物的比较

Similar Compounds

- 5-Phenylisoxazole-3-carbohydrazide

- 3,5-Disubstituted isoxazoles

- Indole-isoxazole carbohydrazides

Uniqueness

3-Methyl-5-isoxazolecarbohydrazide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

生物活性

3-Methyl-5-isoxazolecarbohydrazide is a heterocyclic compound characterized by its unique isoxazole ring structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties.

The primary biological activity of this compound is linked to its ability to modulate immune responses. It exhibits immunosuppressive properties , which have been confirmed through various in vitro assays. The compound is believed to interact with specific enzymes and proteins involved in immune signaling pathways, leading to altered gene expression and cellular metabolism.

The compound plays a significant role in biochemical reactions, particularly through its interactions with enzymes. It has been shown to influence cell signaling pathways, affecting processes such as:

- Gene Expression : Alters the expression levels of genes involved in immune response.

- Cellular Metabolism : Modifies metabolic pathways by interacting with key enzymes.

- Stability and Degradation : Its stability under specific conditions allows for prolonged interactions with biomolecules, influencing long-term cellular effects.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage. In animal models, lower doses have demonstrated minimal toxicity while still providing therapeutic benefits, suggesting a potential therapeutic window for clinical applications.

Anti-inflammatory Activity

In a study focused on the anti-inflammatory effects of isoxazole derivatives, this compound was shown to reduce inflammatory markers in cell cultures treated with pro-inflammatory agents. The compound's ability to inhibit cytokine production was particularly noted, indicating its potential for treating inflammatory diseases.

Anticancer Potential

Another significant area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory | Reduced cytokine production in cell cultures exposed to inflammatory stimuli |

| Anticancer potential | Induced apoptosis in cancer cell lines via caspase pathway activation |

| Immunosuppressive action | Altered gene expression related to immune responses |

Comparative Analysis with Similar Compounds

This compound can be compared to other isoxazole derivatives regarding their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Phenylisoxazole-3-carbohydrazide | Moderate anti-inflammatory effects | Different substitution pattern |

| 3,5-Disubstituted isoxazoles | Varying degrees of anticancer activity | Structural diversity affects potency |

Uniqueness

The unique substitution pattern on the isoxazole ring of this compound imparts distinct chemical and biological properties compared to other similar compounds. This specificity may enhance its reactivity and efficacy in various applications.

常见问题

Q. What are the established synthetic routes for 3-Methyl-5-isoxazolecarbohydrazide, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via hydrazide formation and cyclization. A traditional method involves reacting 5-methylisoxazole-3-carboxylic acid with hydrazine hydrate under reflux in ethanol, followed by purification via recrystallization (yield: ~65%) . Microwave-assisted synthesis optimizes reaction time (e.g., 15 minutes at 120°C) and improves yield (up to 85%) by enhancing reaction homogeneity .

Key Variables Affecting Yield/Purity:

| Variable | Traditional Method | Microwave Method |

|---|---|---|

| Temperature | 80°C (reflux) | 120°C (controlled) |

| Time | 6–8 hours | 15–30 minutes |

| Solvent | Ethanol | DMF or acetonitrile |

| Purification | Recrystallization (ethanol) | Column chromatography |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question

- NMR : H and C NMR confirm the hydrazide moiety (N–H proton at δ 9.2–9.5 ppm) and isoxazole ring (C=O at δ 165–170 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm) and N–H (3200–3300 cm) validate functional groups .

- HPLC-MS : Used to assess purity (>98%) and detect intermediates (e.g., unreacted hydrazine) .

Methodological Tip : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve structural ambiguities in derivatives .

Q. How does this compound modulate inflammatory gene expression compared to Leflunomide?

Advanced Research Question

In Caco-2 cells, this compound (HIX) differentially regulates Th17-associated genes vs. Leflunomide:

| Gene | HIX Effect (Fold Change) | Leflunomide Effect (Fold Change) |

|---|---|---|

| IL-1β | ↑ 3.2 | ↓ 1.8 |

| IL-6 | ↑ 2.9 | ↓ 2.1 |

| IL-10 | ↓ 2.5 | ↓ 3.0 |

| TLR4 | ↓ 1.7 | ↓ 2.3 |

HIX upregulates pro-inflammatory IL-1β and IL-6 but suppresses anti-inflammatory IL-10, suggesting a distinct mechanism from Leflunomide’s broad immunosuppression .

Q. What strategies optimize the selectivity of this compound derivatives for target proteins?

Advanced Research Question

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF) at the isoxazole 4-position to enhance binding to the xc transporter .

- Co-crystallization Studies : Resolve X-ray structures of derivatives with target proteins (e.g., system xc) to identify critical hydrogen bonds (e.g., N–H···O=C interactions) .

- Computational Docking : Use molecular dynamics simulations to predict substituent effects on binding affinity (e.g., –NO groups improve selectivity by 40%) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in cytotoxicity or anti-inflammatory activity may arise from:

- Cell Line Variability : HIX shows higher IL-6 upregulation in Caco-2 (intestinal) vs. HepG2 (liver) cells due to tissue-specific TLR4 expression .

- Dose-Dependent Effects : Low doses (≤10 μM) upregulate IL-17F, while higher doses (>50 μM) induce apoptosis, skewing bioactivity interpretations .

- Assay Interference : Hydrazide derivatives may react with MTT assay reagents, producing false cytotoxicity signals. Validate results via orthogonal assays (e.g., ATP luminescence) .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?

Advanced Research Question

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization (m/z 154.1 → 137.0) for serum/plasma quantification (LOQ: 0.1 ng/mL) .

- Isotopic Labeling : Synthesize N-labeled analogs to track metabolic stability in hepatocyte models .

- Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-conjugated derivatives) localizes the compound in cellular compartments .

属性

IUPAC Name |

3-methyl-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMNGIIARGTKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627090 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-79-3 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-isoxazolecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。